Product packaging for (4-Amino-phenyl)-urea(Cat. No.:CAS No. 21492-80-8)

(4-Amino-phenyl)-urea

Cat. No.: B1268273
CAS No.: 21492-80-8
M. Wt: 151.17 g/mol
InChI Key: XVCKCCODMHCXJD-UHFFFAOYSA-N
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Description

Significance of (4-Amino-phenyl)-urea in Chemical and Biological Sciences

This compound, with the molecular formula C₇H₉N₃O, is a solid crystalline substance with a molecular weight of approximately 151.17 g/mol . evitachem.com Its structure, featuring both a hydrogen bond donor and acceptor, makes it a valuable component in the design and synthesis of novel compounds with specific biological activities. nih.gov

In the field of chemical sciences , this compound is primarily utilized as a foundational element for creating more intricate organic molecules. evitachem.com Its reactive amino and urea (B33335) functional groups allow for a variety of chemical transformations, including oxidation, reduction, and substitution reactions. evitachem.com This versatility enables chemists to construct a diverse array of derivatives with tailored properties.

The significance of this compound extends profoundly into the biological sciences . Researchers have investigated its potential as an intermediate in the development of new drugs, owing to its ability to interact with and modify biological pathways. evitachem.com Studies have explored its utility in the synthesis of compounds with potential antimicrobial and anticancer properties. evitachem.com The core structure of this compound is a key component in the development of inhibitors for various enzymes, which is a critical area of therapeutic research. ontosight.ai

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₇H₉N₃O
Molecular Weight 151.17 g/mol
Physical Form Solid
Melting Point ~132-134 °C
Boiling Point 321.5±25.0 °C at 760 mmHg
Density 1.4±0.1 g/cm³
Flash Point 148.2±23.2 °C
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 5
Freely Rotating Bonds 1

Data sourced from multiple scientific databases. evitachem.com

Historical Context of Urea Derivatives in Research

The journey of urea and its derivatives in scientific research began with a landmark event in 1828 when Friedrich Wöhler synthesized urea from inorganic materials, effectively launching the field of organic chemistry. nih.govwikipedia.org This discovery dismantled the prevailing theory of vitalism and opened the door to the laboratory synthesis of a vast number of organic compounds. wikipedia.org

Urea derivatives, a class of compounds synthesized by modifying the basic urea molecule, quickly gained attention for their diverse biological activities. ontosight.aihilarispublisher.com Throughout history, these compounds have been investigated for a wide range of applications, from pharmaceuticals to agrochemicals and materials science. ontosight.ai

In medicinal chemistry, urea derivatives have proven to be particularly valuable. Their ability to form stable hydrogen bonds with biological targets like proteins and enzymes has made them a common feature in the design of new drugs. nih.gov Researchers have successfully incorporated the urea functional group into molecules to modulate their potency, selectivity, and pharmacokinetic properties, leading to the development of anticancer, antibacterial, anticonvulsant, and anti-HIV agents. nih.govhilarispublisher.com The historical development of urea derivatives showcases a continuous effort to understand their structure-activity relationships and to harness their potential for therapeutic benefit. nih.gov

Table 2: Key Milestones in the Research of Urea Derivatives

Year Milestone Significance
1828 Friedrich Wöhler synthesizes urea. nih.govwikipedia.org Marked the beginning of organic chemistry. nih.gov
20th Century Development of various urea-based drugs. Urea functionality incorporated to improve drug properties. nih.gov
Recent Years Renewed interest in structure-activity relationship studies. nih.gov Identification of new urea cytokinins and compounds enhancing root formation. nih.gov

This table provides a simplified overview of the historical progression.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3O B1268273 (4-Amino-phenyl)-urea CAS No. 21492-80-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-aminophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,8H2,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCKCCODMHCXJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70328243
Record name (4-aminophenyl)urea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21492-80-8
Record name (4-aminophenyl)urea
Source EPA DSSTox
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Record name (4-aminophenyl)urea
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Synthetic Methodologies for 4 Amino Phenyl Urea and Its Derivatives

Conventional Synthetic Routes

Conventional approaches are widely employed due to their reliability and the availability of starting materials. These routes often involve multi-step processes, including the formation of a nitro-substituted precursor followed by reduction.

A common and straightforward pathway to synthesize the core structure of (4-Amino-phenyl)-urea begins with a nitro-substituted precursor. The synthesis typically involves the reaction of 4-nitrophenyl isocyanate with ammonia (B1221849) or an amine. evitachem.comresearchgate.net This reaction proceeds under mild conditions, often at room temperature, to yield the N-(4-nitrophenyl)urea intermediate. evitachem.com This intermediate is then subjected to a reduction step to convert the nitro group to the desired amino group. For instance, reacting p-nitroaniline with an appropriate isocyanate in dry dichloromethane (DCM) for 24 hours is an effective method to produce the N-(4-nitrophenyl)urea derivatives. researchgate.net

The general reaction is as follows: O=C=N-Ar-NO₂ + R-NH₂ → R-NH-C(=O)-NH-Ar-NO₂ (where Ar is a phenyl group and R can be H, alkyl, or aryl)

Catalytic hydrogenation is a crucial and efficient industrial method for converting the nitro group of N-(4-nitrophenyl)urea and its derivatives into the primary amine, yielding this compound. evitachem.com This process is highly selective and typically results in high yields. The most common catalyst used for this transformation is palladium on carbon (Pd/C). evitachem.comresearchgate.net The reaction is carried out in a solvent such as methanol or ethanol under a hydrogen atmosphere. researchgate.netnih.gov This method is favored for its clean conversion and the ease of removing the catalyst by filtration. nih.gov

The reduction of the nitro group to an amine is a key step in the synthesis of many fine chemicals and pharmaceuticals. acs.orgacs.org Research has demonstrated that stabilized palladium nanoparticles can effectively catalyze the hydrogenation of functionalized nitroarenes. rsc.org

PrecursorCatalystSolventConditionsProductReference
N-(4-nitrophenyl)urea derivatives10% Pd-CMethanolH₂ atmosphere4-Aminophenyl substituted phenylureas researchgate.net
4-nitrophenyl isocyanatePalladium on carbonNot specifiedCatalytic hydrogenationThis compound evitachem.com
Substituted nitro compoundPalladium on carbonNot specifiedHydrogen atmosphereSubstituted amino compound nih.gov

N-Substituted Urea (B33335) Formation from Primary Amides via Hofmann Rearrangement

The Hofmann rearrangement provides an alternative route to N-substituted ureas from primary amides. This reaction transforms a primary amide into a primary amine with one fewer carbon atom by way of an isocyanate intermediate. wikipedia.org In modern variations of this method, primary amides are treated with a hypervalent iodine reagent, such as phenyliodine diacetate (PIDA), in the presence of an ammonia source like methanolic ammonia or ammonium (B1175870) carbamate. organic-chemistry.orgthieme-connect.com

The process involves the in-situ generation of an isocyanate from the amide, which is then immediately trapped by ammonia in a nucleophilic addition to form the final N-substituted urea. organic-chemistry.orgorganic-chemistry.org This method is valued for its mild conditions and avoids the need to handle potentially hazardous isocyanates directly. thieme-connect.com The use of 2,2,2-trifluoroethanol (TFE) as a solvent can enhance the reactivity, particularly for amides with electron-poor substituents. organic-chemistry.orgthieme-connect.com

Reaction Steps:

Oxidation & Rearrangement : The primary amide reacts with PIDA to form an isocyanate intermediate.

Nucleophilic Addition : The isocyanate reacts with ammonia to yield the N-substituted urea. organic-chemistry.org

Starting AmideReagentsSolventProductYieldReference
Aromatic/Aliphatic AmidesPIDA, NH₃MethanolN-Aryl/Alkyl Ureas79-92% evitachem.com
Primary CarboxamidesPIDA, Ammonium CarbamateTFEN-Substituted Ureas73-99% thieme-connect.com

Synthesis from Aniline and Urea

This compound and its parent compound, phenylurea, can be synthesized through the direct reaction of aniline and urea. google.comresearchgate.net One patented method involves heating aniline and urea in a molar ratio of 3-8:1. The reaction is conducted at a temperature of 160-180°C under reduced pressure (30-250 mmHg) for 2-8 hours. After the reaction, excess aniline is removed by evaporation, and the crude product is purified by washing with alcohol to yield crystalline diphenyl urea. google.com Another approach involves reacting aniline hydrochloride with urea in an aqueous solution under heat. google.com This method can produce both phenylurea and diphenyl urea, with selectivity influenced by reaction conditions. google.com

The condensation of an aryl isocyanate with an aryl amine is a fundamental and versatile method for preparing unsymmetrical diaryl ureas. asianpubs.org This reaction is a straightforward nucleophilic addition of the amine to the electrophilic carbon of the isocyanate group. The synthesis of sorafenib analogs, which are diaryl urea derivatives, often utilizes this strategy. asianpubs.orgresearchgate.net The key isocyanate intermediates are typically prepared from the corresponding amine using a phosgenating agent like triphosgene. asianpubs.org The subsequent reaction between the synthesized aryl isocyanate and an aryl amine proceeds efficiently to form the desired urea linkage. asianpubs.org

This method is widely applicable and allows for the synthesis of a diverse library of substituted diaryl ureas by varying the substituents on both the aryl isocyanate and the aryl amine. asianpubs.org

Aryl IsocyanateAryl AmineProduct (Diaryl Urea)Reference
4-Bromophenyl isocyanate4-aminophenoxy-N-methylpyridine-2-carboxamideDerivative of Sorafenib asianpubs.org
4-Chlorophenyl isocyanate4-aminophenoxy-N-methylpyridine-2-carboxamideDerivative of Sorafenib asianpubs.org
4-Nitrophenyl isocyanatep-nitroanilineN,N'-bis(4-nitrophenyl)urea researchgate.net

Nucleophilic Substitution Reactions in Derivative Synthesis

The synthesis of derivatives of this compound can be achieved through nucleophilic substitution reactions. The parent compound can undergo reactions where the amino group is replaced by other functional groups, depending on the specific nucleophile and reaction conditions used. evitachem.com Furthermore, the urea moiety itself can act as a nucleophile. It has been shown that the urea anion, generated in the presence of a base like sodium hydride (NaH), can participate in oxidative nucleophilic substitution of hydrogen (SNH) reactions with electron-deficient substrates, such as certain heteroaromatic compounds. semanticscholar.org This reaction allows for the direct C-N bond formation on an aromatic ring, providing a pathway to complex derivatives. semanticscholar.org

Advanced Synthetic Strategies

Recent advancements in synthetic organic chemistry have led to the development of more efficient, sustainable, and selective methods for the synthesis of this compound and its derivatives. These strategies focus on improving reaction conditions, minimizing waste, and enabling precise control over the molecular architecture.

Catalyst-Free Synthesis in Aqueous Media

A significant advancement in the synthesis of N-substituted ureas, including this compound, is the development of catalyst-free methods conducted in water. rsc.orgrsc.org This approach represents a move towards more environmentally benign chemical processes. A notable method involves the nucleophilic addition of amines to potassium isocyanate in water, without the need for an organic co-solvent. rsc.org This process has been shown to be mild, efficient, and scalable, producing a variety of N-substituted ureas in good to excellent yields. rsc.orgrsc.org

The use of water as the sole solvent was found to be a key factor in promoting higher yields and faster reaction rates compared to reactions performed in organic solvents or with water as a co-solvent. rsc.org This methodology allows for high chemical purity of the products, which can often be isolated by simple filtration, thus avoiding the need for silica gel chromatography. rsc.org The scalability of this method has been demonstrated, showing no negative impact on reaction rates or yields when performed on a larger, gram-scale, making it suitable for industrial applications. rsc.org

Key Features of Catalyst-Free Aqueous Synthesis:

FeatureDescriptionReference
Reaction Conditions Nucleophilic addition of an amine to potassium isocyanate. rsc.org
Solvent Exclusively water, no organic co-solvent required. rsc.org
Efficiency Good to excellent yields with high product purity. rsc.org
Scalability Suitable for gram-scale synthesis without compromising yield. rsc.org
Work-up Simple filtration or extraction, avoiding chromatography. rsc.org

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful technology for the synthesis of urea derivatives, offering enhanced control over reaction parameters and improved safety profiles. researchgate.netrsc.org This technique utilizes microreactors to perform chemical reactions in a continuous stream, allowing for precise control over temperature, pressure, and reaction time. acs.org

A continuous-flow system involving two sequential microreactors has been developed for the synthesis of nonsymmetrically substituted ureas from tert-butoxycarbonyl protected amines. acs.org This setup enables short reaction times under mild conditions. The use of in-line FT-IR analytics allows for real-time monitoring of the reaction, including the formation of key intermediates like isocyanates, which facilitates the optimization of reagent ratios. acs.org This technology has been successfully applied to the synthesis of various urea derivatives, including active pharmaceutical ingredients. acs.org The implementation of continuous flow processing is transforming chemical synthesis by expanding synthetic capabilities. researchgate.net

Advantages of Continuous Flow Synthesis for Urea Derivatives:

AdvantageDescriptionReference
Precise Control Accurate management of reaction parameters like temperature and time. acs.org
Short Reaction Times Reactions can be completed in significantly less time than batch processes. acs.org
Real-time Monitoring In-line analytical techniques (e.g., FT-IR) allow for process optimization. acs.org
Scalability Potential for large-scale implementation. researchgate.net
Safety Improved safety due to small reaction volumes and better heat dissipation. rsc.org

Green Chemistry Principles in Urea Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of urea derivatives to create more sustainable and environmentally friendly processes. rsc.orgcolab.ws A key aspect of this is the use of water as a solvent, which is non-toxic, non-flammable, and readily available.

"On-water" reactions represent a prime example of green chemistry in urea synthesis. evitachem.com This technique involves reacting isocyanates and amines in water, where the hydrophobic nature of the reactants leads to their concentration at the water interface, enhancing the effective molarity and accelerating the reaction rate. evitachem.com This method is highly chemoselective, as aromatic isocyanates react preferentially with aliphatic amines over hydrolysis with water. evitachem.com A significant advantage is the avoidance of volatile organic solvents (VOCs), and the water can often be recycled after simple filtration of the product, leading to yields exceeding 90%. evitachem.com

Another green approach involves the use of carbon dioxide (CO₂) as a C1 building block, which is an abundant and renewable carbon source. organic-chemistry.org Metal-free methods have been developed to synthesize urea derivatives from CO₂ at atmospheric pressure and room temperature, further enhancing the green credentials of the synthesis. organic-chemistry.org

Chemo- and Regioselective Synthesis of Derivatives

Achieving chemo- and regioselectivity is crucial when synthesizing complex derivatives of this compound. Various strategies have been developed to control the reactivity of different functional groups within the molecule.

One method involves the in-situ generation of an isocyanate intermediate through a Hofmann rearrangement of a primary amide. evitachem.com This allows for the subsequent nucleophilic addition of ammonia or an amine to selectively form the desired N-substituted urea. Trapping the isocyanate with ammonia prevents the formation of symmetrical urea byproducts, leading to high yields (79–92%) of the monosubstituted product. evitachem.com

The synthesis of diaryl urea derivatives often requires a multi-step approach to ensure the correct regiochemistry. For instance, the synthesis of certain complex diaryl ureas starts with the protection of an amino group, followed by a series of reactions including O-arylation, nitro group reduction, and cyclization, before finally reacting the resulting amine with an appropriate isocyanate to form the target urea derivative. nih.gov

"On-water" reactions also exhibit excellent chemoselectivity. The physical properties and solubility of the reagents in water dictate the reaction rate and selectivity, allowing for the facile and sustainable synthesis of unsymmetrical ureas. organic-chemistry.org This process allows for simple product isolation through filtration, avoiding the use of toxic VOCs. organic-chemistry.org

Reaction Mechanisms and Chemical Transformations

Fundamental Reaction Pathways of the (4-Amino-phenyl)-urea Moiety

The chemical reactivity of this compound is dictated by its constituent functional groups: the primary aromatic amino group, the urea (B33335) moiety, and the phenyl ring. These groups provide sites for a variety of chemical transformations.

The primary aromatic amino group in this compound is susceptible to oxidation, and the reaction's outcome is highly dependent on the oxidizing agent and reaction conditions. libretexts.org Oxidation can lead to a variety of products corresponding to different oxidation states of nitrogen. libretexts.org

Common oxidizing agents used for aromatic amines include hydrogen peroxide, peroxy acids (such as peracetic acid and Caro's acid), and potassium permanganate. libretexts.orgevitachem.comsciencemadness.org

With Hydrogen Peroxide or Peroxycarboxylic Acids: The reaction can yield the corresponding azanol, nitroso, or nitro compound. The specific product obtained depends on factors like temperature, pH, and the stoichiometry of the oxidizing agent. libretexts.org For instance, trifluoroperacetic acid has been shown to be effective in converting weakly basic amines, like nitroanilines, into their nitro derivatives. mdpi.com

With agents like Chromic Acid or Manganese Dioxide: Stronger oxidation can lead to the formation of quinones. sciencemadness.org

Formation of Azo Compounds: In some cases, oxidation can lead to the formation of symmetrical azo compounds. For example, oxidation of aromatic amines with oxygen in the presence of cuprous chloride in pyridine can produce azo compounds in high yields. sciencemadness.org

The presence of the urea group can influence the reaction, but the primary amino group remains the most readily oxidized site under many conditions.

Table 1: Oxidation Products of Aromatic Amines with Various Reagents

Oxidizing Agent Typical Product(s) Reference
Hydrogen Peroxide (H₂O₂) / Peroxy Acids Azanol, Nitroso Compounds, Nitro Compounds libretexts.orgmdpi.com
Potassium Permanganate (KMnO₄) Nitro Compounds, Quinones evitachem.com
Chromic Acid (H₂CrO₄) Benzoquinone sciencemadness.org
Oxygen (O₂) / Cuprous Chloride (CuCl) Azo Compounds sciencemadness.org

The synthesis of this compound often involves the reduction of a precursor, most commonly a nitro-substituted phenyl urea. The catalytic reduction of aromatic nitro compounds is a widely used and efficient method for preparing the corresponding primary amines. mdpi.comwikipedia.orgjsynthchem.com

A standard synthetic route involves the preparation of 1-(4-nitrophenyl)urea, followed by the reduction of the nitro group. researchgate.net

Catalytic Hydrogenation: This is a highly effective method for converting an aromatic nitro group to an amino group. The reaction is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. evitachem.comresearchgate.netrsc.org This process is efficient for large-scale production and is compatible with the urea functionality. evitachem.com The reduction of 1-(4-nitrophenyl)urea derivatives using 10% Pd-C in methanol is a documented procedure to yield the desired 4-aminophenyl substituted ureas. researchgate.net

Metal/Acid Systems: Historically, metals like iron, zinc, or tin in the presence of an acid (e.g., acetic acid or hydrochloric acid) have been used to reduce nitroarenes. wikipedia.org

Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as formic acid or ammonium (B1175870) formate, in the presence of a catalyst like Pd/C.

Reduction of halogenated derivatives, while less common for this specific synthesis, can be achieved through catalytic hydrogenation (hydrodehalogenation), often using a palladium catalyst.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Compounds

Reagent/System Description Reference
H₂ / Pd-C Catalytic hydrogenation using hydrogen gas and palladium on carbon catalyst. A very common and efficient method. evitachem.comresearchgate.net
H₂ / Raney Ni Catalytic hydrogenation using Raney nickel as the catalyst. wikipedia.org
Fe / Acid Reduction using iron metal in an acidic medium (e.g., acetic acid). wikipedia.org
Zn / NH₄Cl Reduction using zinc dust and ammonium chloride. Can produce hydroxylamines as intermediates or final products. wikipedia.org

The this compound molecule has multiple sites for substitution reactions.

Electrophilic Aromatic Substitution: The primary amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the urea group, electrophilic substitution will occur at the positions ortho to the amino group (positions 2 and 6 on the ring). The urea group is a deactivating group, but the activating effect of the amino group is dominant.

Nucleophilic Reactions of Nitrogen Atoms: Both the primary amino group and the nitrogen atoms of the urea moiety possess lone pairs of electrons, making them nucleophilic. They can react with various electrophiles.

Acylation: The amino group can be acylated by reacting with acyl chlorides or anhydrides to form amides.

Alkylation: The nitrogen atoms can undergo alkylation, although controlling the degree of alkylation can be challenging and may lead to a mixture of products. Selective alkylation often requires protecting groups. researchgate.net

Nucleophilic Substitution: The amino group itself can be the target of nucleophilic substitution, though this is less common and typically requires conversion to a better leaving group, such as a diazonium salt. The urea moiety can also act as a nucleophile in certain reactions, such as in the oxidative nucleophilic substitution of hydrogen. semanticscholar.org

Mechanistic Investigations of Urea Formation

The synthesis of the urea functional group is a cornerstone of organic chemistry, with several well-established mechanistic pathways. These methods are applicable to the synthesis of this compound and its derivatives.

The most direct and widely used method for forming unsymmetrical ureas involves the reaction between an isocyanate and an amine. commonorganicchemistry.comresearchgate.net This reaction is a nucleophilic addition of the amine's nitrogen atom to the electrophilic carbonyl carbon of the isocyanate. researchgate.net

The mechanism proceeds as follows:

The lone pair of electrons on the amine's nitrogen atom attacks the carbonyl carbon of the isocyanate.

Simultaneously, the pi electrons of the C=N bond in the isocyanate shift to the nitrogen atom.

A proton is then transferred from the attacking nitrogen to the isocyanate nitrogen, resulting in the stable urea linkage.

For the synthesis of this compound, this pathway can be realized in several ways:

Reaction of 4-Nitrophenyl Isocyanate with Ammonia (B1221849): 4-Nitrophenyl isocyanate can be reacted with ammonia to form 1-(4-nitrophenyl)urea. Subsequent reduction of the nitro group yields this compound. evitachem.com

Reaction of p-Nitroaniline with an Isocyanate Source: p-Nitroaniline can be reacted with a source of isocyanic acid (or an equivalent reagent like potassium cyanate) to form the nitro-substituted urea, which is then reduced. researchgate.net

In Situ Isocyanate Formation: Isocyanates can be generated in situ from various precursors, such as from amines using phosgene or a phosgene equivalent like triphosgene. wikipedia.orgnih.gov The isocyanate is then trapped by an amine without being isolated.

This method is highly efficient and generally proceeds under mild conditions, often at room temperature in a suitable solvent like DMF, THF, or DCM. commonorganicchemistry.com

The Hofmann rearrangement provides an alternative route to isocyanate intermediates, which can then be trapped to form ureas. nih.govwikipedia.org The rearrangement converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. wikipedia.org

The general mechanism involves these key steps: wikipedia.org

A primary amide is treated with a halogen (e.g., bromine, Br₂) and a strong base (e.g., sodium hydroxide, NaOH).

An N-haloamide intermediate is formed.

Deprotonation of the N-haloamide yields an anion.

This anion undergoes rearrangement: the alkyl or aryl group attached to the carbonyl carbon migrates to the nitrogen atom as the halide ion is expelled. This concerted step forms an isocyanate.

The in situ generated isocyanate is then trapped by a nucleophile. If trapped by ammonia, it forms a urea. evitachem.comorganic-chemistry.org

To synthesize this compound using this pathway, one could start with 4-aminobenzamide. Treatment with Br₂ and NaOH would generate 4-aminophenyl isocyanate in situ. In the presence of an ammonia source (like ammonium carbamate), this isocyanate would be trapped to yield this compound. evitachem.comorganic-chemistry.org This method avoids the direct handling of potentially toxic isocyanate reagents by generating them transiently during the reaction. organic-chemistry.org

Hydrogen Bonding in Reaction Catalysis

The urea functional group within this compound is a potent hydrogen-bond donor. This capability is central to its potential role in organocatalysis, where the urea moiety can activate substrates by forming non-covalent bonds. nih.govnih.gov The two N-H groups of the urea can interact with electron-rich centers in other molecules, such as carbonyl oxygen atoms or nitro groups. This interaction, known as hydrogen-bond-donating catalysis, polarizes the substrate, lowering the energy of the transition state and accelerating the reaction rate. nih.govu-tokyo.ac.jp

Urea derivatives are known to form multiple hydrogen bonds, a property that is leveraged in the design of catalysts for various chemical transformations. nih.gov By incorporating the urea moiety into more complex structures, such as metal-organic frameworks (MOFs), it is possible to create spatially isolated and highly active catalytic sites. northwestern.edu In such systems, the urea acts as a Lewis acidic site, activating substrates for reactions like Friedel-Crafts additions. northwestern.edu The fundamental principle relies on the stabilization of anionic charge that develops in the transition state of a reaction, a role effectively filled by the hydrogen-bond-donating N-H groups of the urea core.

Catalytic Reaction Studies Involving this compound

Catalytic processes are fundamental to the synthesis and transformation of this compound and related compounds. These reactions can be broadly categorized into homogeneous and heterogeneous systems, each with distinct mechanisms and applications.

In the realm of homogeneous catalysis, studies have focused on the hydrogenation of urea derivatives using soluble metal complexes. While not using this compound as the catalyst itself, these studies demonstrate catalytic reactions where urea derivatives are the substrates. Research has shown that ruthenium-based catalysts are effective for the hydrogenation of various urea compounds to produce valuable chemicals like formamides, methylamines, and methanol. nih.govst-andrews.ac.uk

A notable aspect of this catalysis is the ability to control product selectivity by subtly modifying the reaction conditions. For instance, in a system using a triphenylphosphine-ruthenium chloride complex, the amount of a basic additive, such as potassium tert-butoxide (KOtBu), can determine the final products. nih.gov A higher concentration of the base tends to favor the formation of two-electron reduction products (N-formamides), whereas a lower concentration allows for further hydrogenation to six-electron reduction products (N-monomethylamines and methanol). nih.govresearchgate.net This selectivity is attributed to the influence of the acid-base environment on a key reaction intermediate. nih.gov

Table 1: Selective Hydrogenation of a Urea Derivative using a Homogeneous Ruthenium Catalyst Data synthesized from findings on the catalytic hydrogenation of urea derivatives. nih.gov

Catalyst SystemSubstrateKey Additive (mol%)Major Product(s)Product Type
(PPh₃)₃RuCl₂ / triphos1,3-bis(4-chlorophenyl)urea> 2.0% KOtBuN-(4-chlorophenyl)formamide2-electron reduction
(PPh₃)₃RuCl₂ / triphos1,3-bis(4-chlorophenyl)urea< 2.0% KOtBuN-methyl-4-chloroaniline and Methanol6-electron reduction

Heterogeneous catalysis is critically important for the synthesis of this compound. An efficient and widely used industrial method involves the catalytic hydrogenation of a nitro-substituted precursor using a solid catalyst, most commonly palladium supported on carbon (Pd/C). evitachem.com In this process, a compound such as p-nitroaniline or a related derivative is reduced in the presence of hydrogen gas. researchgate.net

The reaction is typically carried out in a solvent like methanol or ethanol. researchgate.net The solid Pd/C catalyst provides a surface on which the reaction occurs, facilitating the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This method is highly effective for large-scale production due to the high efficiency of the catalyst and the ease with which the solid catalyst can be separated from the liquid product mixture upon completion of the reaction. evitachem.com

Table 2: Synthesis of this compound via Heterogeneous Catalysis Generalized conditions for the reduction of nitro-aromatic compounds. evitachem.comresearchgate.net

ReactantCatalystReagentSolventProduct
Urea derivative of p-nitroaniline10% Palladium on Carbon (Pd/C)Hydrogen (H₂)MethanolThis compound

The mechanisms of catalytic hydrogenation differ significantly between homogeneous and heterogeneous systems.

In the homogeneous ruthenium-catalyzed hydrogenation of urea derivatives, experimental evidence suggests the formation of a hemiaminal intermediate. nih.gov The fate of this intermediate is dictated by the acid-base properties of the reaction medium. In a more basic environment, the hemiaminal collapses to form an N-formamide. In a less basic (or more acidic) environment, the intermediate is further reduced to yield an amine and methanol. This control over the reaction pathway by tuning the basicity of the additive is a key mechanistic feature of this system. nih.gov

For the heterogeneous catalytic hydrogenation of a nitro precursor on a palladium surface to produce this compound, the mechanism generally follows the principles of surface catalysis. The process begins with the dissociative chemisorption of hydrogen gas onto the palladium surface, forming adsorbed hydrogen atoms. Simultaneously, the nitro-aromatic compound adsorbs onto the catalyst surface, with the nitro group interacting with the palladium sites. The reaction proceeds through a stepwise transfer of adsorbed hydrogen atoms to the oxygen and nitrogen atoms of the nitro group. This sequential reduction leads to various intermediates before the final formation of the amino group and water as a byproduct. The catalyst surface effectively lowers the activation energy for the cleavage of the N-O bonds and the formation of N-H and O-H bonds.

Advanced Characterization and Spectroscopic Investigations

Spectroscopic Analysis of (4-Amino-phenyl)-urea and its Derivatives

Spectroscopic techniques are fundamental in confirming the identity and purity of this compound, as well as for studying its electronic and vibrational characteristics.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is characterized by the vibrational frequencies of its constituent amine, urea (B33335), and aromatic moieties.

The primary amine (-NH₂) group on the phenyl ring exhibits characteristic symmetric and asymmetric stretching vibrations. The urea moiety (-NH-CO-NH₂) displays distinct absorptions corresponding to N-H stretching, C=O (carbonyl) stretching, and N-H bending vibrations. The aromatic ring gives rise to C-H stretching and C=C in-ring stretching vibrations, as well as out-of-plane bending bands that can be indicative of the substitution pattern.

Expected FTIR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H Asymmetric & Symmetric StretchingPrimary Aromatic Amine (-NH₂)3500 - 3300
N-H StretchingUrea (-NH-)3400 - 3200
C-H StretchingAromatic Ring3100 - 3000
C=O Stretching (Amide I)Urea (-CO-)1700 - 1650
N-H Bending (Scissoring)Primary Aromatic Amine (-NH₂)1650 - 1580
N-H Bending (Amide II)Urea (-NH-)1640 - 1550
C=C StretchingAromatic Ring1600 - 1450
C-N StretchingAromatic Amine & Urea1400 - 1200
C-H Out-of-Plane BendingAromatic Ring900 - 675

Note: The exact positions of these bands can be influenced by the molecular environment, including intermolecular hydrogen bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and electronic environment of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amine and urea groups. The aromatic protons will typically appear as a set of doublets in the region of δ 6.5-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring. The chemical shifts of the amine (-NH₂) and urea (-NH- and -NH₂) protons can vary over a wider range and may appear as broad singlets due to quadrupole broadening and chemical exchange.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the urea group is expected to resonate at a significantly downfield chemical shift (δ 155-165 ppm). The aromatic carbons will show signals in the range of δ 110-150 ppm, with the carbon atoms directly attached to the nitrogen atoms being influenced by their electronegativity.

¹⁴N/¹⁵N NMR Spectroscopy: Nitrogen NMR spectroscopy, particularly ¹⁵N NMR, can offer direct insight into the electronic environment of the nitrogen atoms in the amine and urea functionalities. Due to its higher spectral dispersion, ¹⁵N NMR can be more informative than ¹H or ¹³C NMR for studying the nitrogen centers. nih.gov In acylated ureas, the ¹⁵N chemical shifts are shifted downfield compared to urea itself, with a more significant shift for the acylated nitrogen. researchgate.net This technique can be instrumental in studying hydrogen bonding and tautomeric equilibria in urea derivatives.

Predicted NMR Chemical Shift Ranges for this compound

NucleusFunctional GroupPredicted Chemical Shift (δ, ppm)
¹HAromatic C-H6.5 - 7.5
¹HAmine (-NH₂)3.0 - 5.0 (broad)
¹HUrea (-NH- and -NH₂)5.0 - 8.0 (broad)
¹³CCarbonyl (C=O)155 - 165
¹³CAromatic C-N (Amine)140 - 150
¹³CAromatic C-N (Urea)130 - 140
¹³CAromatic C-H115 - 130

Note: Chemical shifts are dependent on the solvent and concentration.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π → π* transitions within the benzene ring and n → π* transitions associated with the carbonyl group of the urea moiety and the lone pair of electrons on the amine nitrogen. The presence of the amino and ureido groups as substituents on the phenyl ring will influence the position and intensity of these absorption bands. Typically, aromatic compounds with such functionalities show strong absorptions in the ultraviolet region.

Expected UV-Vis Absorption Bands for this compound

TransitionChromophoreExpected Wavelength Range (nm)
π → πPhenyl Ring200 - 280
n → πCarbonyl Group (C=O)250 - 300
n → π*Amino Group (-NH₂)230 - 270

Note: The solvent can have a significant effect on the position of the absorption maxima (λmax).

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ should be observed at m/z corresponding to its molecular weight (151.17 g/mol ). nih.gov The fragmentation of N,N'-substituted ureas is often characterized by the cleavage of the C-N bond, leading to the elimination of an isocyanate moiety. nih.gov For this compound, key fragmentation pathways could involve the loss of ammonia (B1221849) (NH₃), isocyanic acid (HNCO), and cleavage of the phenyl-nitrogen bond.

Plausible Fragmentation Pathways for this compound

Fragment IonProposed Structure/LossExpected m/z
[M]⁺Molecular Ion151
[M - NH₃]⁺Loss of Ammonia134
[M - HNCO]⁺Loss of Isocyanic Acid108
[C₆H₅NH₂]⁺Aminophenyl Cation93
[C₆H₅]⁺Phenyl Cation77

Note: The relative abundance of these fragment ions depends on the ionization technique and energy.

Structural Elucidation Techniques

While spectroscopic methods provide information about the connectivity and electronic structure, X-ray crystallography offers a definitive determination of the three-dimensional arrangement of atoms in the solid state.

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystal.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystalline nature of a bulk sample. It provides a characteristic diffraction pattern for a given crystalline solid, which can be used for phase identification and to assess sample purity. While it does not provide the detailed atomic coordinates of a single-crystal study, it is a valuable tool for characterizing solid-state properties. Studies on related diarylurea compounds have utilized PXRD to identify different crystalline forms and solvates. nih.gov

Electrochemical Characterization in Sensor Development

This compound possesses structural features, namely the aromatic amine and urea moieties, that make it a candidate for investigation in the development of electrochemical sensors. The electrochemical activity of the aromatic amine group can be exploited for amperometric sensing, while the urea group can be a recognition element in potentiometric biosensors, typically after enzymatic hydrolysis.

Potentiometric Measurements

Potentiometric sensors operate by measuring the potential difference between two electrodes in the absence of a significant current. In the context of urea detection, potentiometric biosensors are widely studied. nih.gov These sensors typically rely on the enzymatic hydrolysis of urea by urease, which produces ammonium (B1175870) ions (NH₄⁺) and carbonate ions, leading to a change in pH or ammonium ion concentration. nih.govunifi.it

A hypothetical potentiometric sensor incorporating this compound could function in several ways. The compound itself could be part of a polymeric matrix that entraps the urease enzyme. The amino group of this compound could be functionalized to covalently bind the enzyme to the electrode surface, enhancing the stability and reusability of the biosensor.

The performance of such a sensor would be evaluated based on its linear range, detection limit, response time, and selectivity. For urea biosensors, a wide linear range is desirable to cover clinically relevant concentrations. mdpi.com The selectivity of the sensor, or its ability to detect urea in the presence of interfering species like ascorbic acid, uric acid, and glucose, is another critical parameter. rsc.org

Table 2: Typical Performance Characteristics of Potentiometric Urea Biosensors

ParameterTypical Range
Linear Range0.1 - 20 mM
Detection Limit0.01 - 0.1 mM
Response Time30 - 90 s
StabilitySeveral weeks

This table represents typical data for potentiometric urea biosensors and provides a benchmark for the potential performance of a sensor based on this compound.

Amperometric Detection

Amperometric sensors function by measuring the current produced from the oxidation or reduction of an electroactive species at a constant potential. The aromatic amine group in this compound is electrochemically active and can be oxidized at a suitable electrode. This property could be harnessed for the development of an amperometric sensor for the direct detection of this compound or for its use as a building block in a sensor for other analytes.

In the context of urea sensing, an amperometric approach often involves the detection of hydrogen peroxide (H₂O₂) produced during the enzymatic oxidation of biogenic amines. researchgate.net While not a direct application for urea itself, if this compound were used in a system involving amine oxidases, its electrochemical properties could be relevant.

More directly, the electro-oxidation of the aromatic amine can be used for the detection of aromatic amines in various samples. A sensor based on a modified electrode could be developed to selectively oxidize the amino group of this compound, with the resulting current being proportional to its concentration. The sensitivity and selectivity of such a sensor would depend on the electrode material and the experimental conditions, such as the applied potential and the pH of the supporting electrolyte.

Table 3: Performance Metrics for Amperometric Detection of Aromatic Amines

ParameterTypical Value
Linear Range1.0 x 10⁻⁷ - 1.0 x 10⁻⁴ M
Detection Limit1.0 x 10⁻⁸ - 5.0 x 10⁻⁸ M
Applied Potential+0.4 to +0.9 V (vs. Ag/AgCl)
Response Time< 10 s

This table illustrates typical performance data for the amperometric detection of aromatic amines, providing a reference for the potential application of this compound in this type of sensor.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic structure and properties of (4-Amino-phenyl)-urea. These calculations solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about the molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly effective for determining the molecular and electronic properties of organic compounds like this compound. DFT calculations can predict optimized molecular geometries, vibrational frequencies, and various electronic properties.

Key electronic properties that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

Table 1: Representative Electronic Properties of Phenyl-Urea Derivatives Calculated by DFT

PropertyRepresentative ValueSignificance
HOMO Energy-5.5 to -6.5 eVIndicates electron-donating ability
LUMO Energy-1.0 to -2.0 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.0 to 5.0 eVRelates to chemical reactivity and stability
Dipole Moment3.0 to 5.0 DIndicates overall molecular polarity

Note: The values in this table are representative examples based on DFT calculations for similar phenyl-urea compounds and are intended for illustrative purposes.

To investigate the optical properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT is an extension of DFT that allows for the calculation of excited-state properties, such as electronic absorption spectra.

By applying TD-DFT, one can predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the UV-Vis spectrum. These calculations help in understanding the nature of electronic transitions, for instance, whether they are π→π* or n→π* transitions, and which molecular orbitals are involved. The calculated spectra can be compared with experimental data to validate the computational model and to gain a deeper understanding of the molecule's photophysical behavior. For substituted phenyl-urea compounds, the electronic transitions in the UV-Vis region are typically dominated by π→π* transitions involving the aromatic ring and the urea (B33335) moiety.

Table 2: Representative Optical Properties of Phenyl-Urea Derivatives Calculated by TD-DFT

PropertyRepresentative ValueSignificance
λmax (UV-Vis)250 - 300 nmWavelength of maximum light absorption
Oscillator Strength0.4 - 0.8Intensity of the electronic transition
Major ContributionHOMO → LUMONature of the electronic transition

Note: The values in this table are representative examples based on TD-DFT calculations for similar phenyl-urea compounds and are intended for illustrative purposes.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate results for molecular properties.

For a molecule like this compound, ab initio calculations can be used to obtain a very precise molecular geometry and to calculate interaction energies with high accuracy. These methods are often used as a benchmark to assess the performance of more computationally efficient methods like DFT. For instance, high-level ab initio calculations can provide definitive values for rotational barriers and hydrogen bond energies, serving as a "gold standard" for computational studies.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior and interactions of molecules. These methods can provide insights into conformational preferences, stability, and intermolecular interactions.

The this compound molecule has several rotatable bonds, leading to different possible conformations. Conformational analysis aims to identify the most stable conformers and to determine the energy barriers for rotation around these bonds. Computational studies on phenylurea have shown that the molecule generally prefers a planar or near-planar arrangement of the urea group and the phenyl ring to maximize π-conjugation.

The rotation around the C(aryl)-N bond is of particular interest. Studies on phenylurea have indicated that the barrier to this rotation is relatively low, on the order of a few kcal/mol. The most stable conformation is typically one where the N-H bonds of the urea group are positioned to minimize steric hindrance with the phenyl ring. The presence of the amino group in the para position is expected to influence the electronic properties and may have a subtle effect on the conformational preferences and rotational barriers compared to unsubstituted phenylurea.

Table 3: Representative Rotational Energy Barriers in Phenyl-Urea Derivatives

Rotational BondMethodCalculated Barrier (kcal/mol)
C(aryl)-NMP22.0 - 3.0
C(sp²)-NMP28.5 - 9.5

Note: The values in this table are based on computational studies of phenylurea and are intended to be representative.

The urea moiety is an excellent hydrogen bond donor due to the presence of two N-H groups. The this compound molecule can act as both a hydrogen bond donor (from the urea and amino N-H groups) and an acceptor (at the urea carbonyl oxygen and the amino nitrogen). These hydrogen bonding capabilities are crucial for its crystal packing and its interactions with other molecules.

Computational studies can quantify the strength of these hydrogen bonds. Furthermore, the ability of the urea group to form strong and directional hydrogen bonds makes it a common motif in the design of synthetic receptors for anions. The two N-H groups of the urea can act in a concerted manner to bind anions, such as halides or oxoanions, through a chelating effect.

Theoretical calculations can be used to model the binding of various anions to this compound and to calculate the corresponding binding energies. These studies can predict the selectivity of the molecule for different anions and provide insights into the nature of the interactions, which are predominantly electrostatic and hydrogen bonding in nature. The presence of the electron-donating amino group on the phenyl ring can modulate the acidity of the urea N-H protons and thus influence its anion binding affinity.

Prediction of Spectroscopic Properties

Theoretical calculations are a powerful tool for predicting and interpreting the vibrational spectra of molecules like this compound. By employing methods such as Density Functional Theory (DFT), typically with hybrid functionals like B3LYP and basis sets such as 6-311G**, the harmonic vibrational frequencies can be computed. nih.gov These calculations are usually performed on the optimized gas-phase geometry of the molecule.

A known systematic error exists between calculated harmonic frequencies and experimental results, which arise from the solid or liquid phase of the sample and the approximations inherent in the computational method. researchgate.net To bridge this gap, the computed wavenumbers are often uniformly scaled using empirical scaling factors. The resulting theoretical spectra for both Infrared (IR) and Raman intensities can then be compared with experimental data. researchgate.net

For phenylurea, detailed vibrational assignments have been made based on such calculations. nih.govresearchgate.net For this compound, the spectrum would be a superposition of the characteristic modes of the phenylurea structure and the para-amino substituent. Key vibrational modes include the N-H stretching vibrations of both the urea and the amino groups, the C=O stretching of the urea moiety, and various phenyl ring stretching and deformation modes. The computational analysis, particularly through Potential Energy Distribution (PED), allows for the unambiguous assignment of each vibrational band to specific atomic motions within the molecule.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound based on Phenylurea DFT Calculations

Vibrational Mode Predicted Wavenumber Range (cm⁻¹) Description of Motion
N-H Asymmetric Stretch (NH₂ Amino) ~3500 Asymmetric stretching of the terminal amino group N-H bonds
N-H Symmetric Stretch (NH₂ Amino) ~3400 Symmetric stretching of the terminal amino group N-H bonds
N-H Stretch (Urea) 3450 - 3300 Stretching of the N-H bonds within the urea group
C-H Stretch (Aromatic) 3100 - 3000 Stretching of C-H bonds on the phenyl ring
C=O Stretch (Urea) 1700 - 1650 Stretching of the carbonyl double bond
NH₂ Scissoring (Urea + Amino) 1650 - 1600 In-plane bending/scissoring motion of the NH₂ groups
C-N Stretch 1450 - 1350 Stretching of the carbon-nitrogen bonds
Phenyl Ring Stretch 1600, 1500, 1450 In-plane stretching vibrations of the aromatic ring
C-H In-plane Bend 1300 - 1000 In-plane bending of aromatic C-H bonds
C-H Out-of-plane Bend 900 - 675 Out-of-plane bending of aromatic C-H bonds

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become a reliable tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is the most common approach for calculating nuclear magnetic shielding tensors. rsc.orgnih.gov From these tensors, the isotropic chemical shifts (δ) are determined by referencing the calculated shielding values (σ) to that of a standard compound, typically tetramethylsilane (TMS), using the formula δ = σ_ref - σ_calc.

The accuracy of predicted NMR shifts is highly dependent on the chosen computational level, including the DFT functional and the basis set. Studies have systematically investigated various functionals and basis sets to establish best practices. For instance, the B3LYP functional with the cc-pVDZ basis set has been shown to provide reliable ¹⁵N chemical shift predictions after linear scaling. rsc.org For ¹H and ¹³C shifts, larger basis sets and the inclusion of solvent effects via continuum models (e.g., PCM or SMD) can further improve accuracy, as the solvent can significantly influence the electronic environment of the nuclei. nih.gov

For this compound, one would expect distinct signals for the aromatic protons, the amine protons, and the urea protons in the ¹H NMR spectrum. The ¹³C spectrum would show signals for the carbonyl carbon and the six aromatic carbons, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing urea group. Computational predictions can be particularly useful in assigning the correct signals to specific atoms, resolving ambiguities in experimental spectra, and studying tautomeric or protonation states. rsc.org

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

Atom Position (See Figure 1) Predicted ¹³C Chemical Shift (ppm) Atom Position (See Figure 1) Predicted ¹H Chemical Shift (ppm)
C1 ~128 H1, H2 ~7.2 - 7.5
C2, C6 ~115 H3, H4 ~6.6 - 6.8
C3, C5 ~122 H5 (NH-phenyl) ~8.0 - 8.5
C4 ~145 H6, H7 (NH₂) ~5.5 - 6.0
C=O ~155 H8 (NH₂) ~4.0 - 4.5
Chemical structure of this compound with atom numbering for NMR prediction.Figure 1.

Time-Dependent Density Functional Theory (TD-DFT) is the preeminent computational method for predicting the electronic absorption spectra (UV-Vis) of organic molecules. mdpi.comfaccts.de This approach calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of light. The output of a TD-DFT calculation provides the maximum absorption wavelength (λ_max), the oscillator strength (f), which is related to the intensity of the absorption band, and the molecular orbitals involved in the electronic transition. mdpi.com

The choice of functional is critical in TD-DFT calculations. While standard hybrid functionals like B3LYP are widely used, long-range corrected functionals such as CAM-B3LYP often provide more accurate results, especially for charge-transfer excitations. qu.edu.qa The inclusion of a solvent model is also crucial, as solvent-solute interactions can cause significant shifts (either hypsochromic/blue-shift or bathochromic/red-shift) in the absorption maxima compared to the gas phase. qu.edu.qamdpi.com

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic system. The presence of the electron-donating amino group (-NH₂) and the urea group (-NHCONH₂) will influence the energies of the frontier molecular orbitals (HOMO and LUMO), thereby determining the position of the absorption bands. Computational studies on substituted phenylureas and related aromatic amines can provide a reliable prediction of these spectral features. amanote.comresearchgate.net

Table 4: Predicted UV-Vis Absorption Data for this compound using TD-DFT

Transition Predicted λ_max (nm) Oscillator Strength (f) Major Orbital Contribution
S₀ → S₁ ~290 - 310 > 0.5 HOMO → LUMO (π → π*)
S₀ → S₂ ~240 - 260 > 0.3 HOMO-1 → LUMO (π → π*)
S₀ → S₃ ~210 - 230 > 0.2 HOMO → LUMO+1 (π → π*)

Electronic and Nonlinear Optical Properties Prediction

Computational chemistry provides essential tools for predicting the electronic and nonlinear optical (NLO) properties of materials, guiding the design of new molecules for optoelectronic applications. For this compound, DFT calculations can determine key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap (E_gap) is an indicator of the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests the molecule is more easily polarized and may possess significant NLO properties. nih.gov

NLO properties arise from the interaction of a material with an intense external electric field, leading to a nonlinear response. The most important parameters at the molecular level are the polarizability (α) and the first-order hyperpolarizability (β). These properties can be calculated using DFT methods, often with the B3LYP functional, based on a finite-field approach. nih.gov Urea is a standard reference material used in NLO studies, and the calculated properties of new compounds are often compared to those of urea to assess their potential. nih.govresearchgate.networldscientific.com

The structure of this compound, featuring an electron-donating amino group and an electron-withdrawing urea group connected through a π-conjugated phenyl ring, is characteristic of a "push-pull" system. Such systems are known to exhibit enhanced NLO responses. Theoretical calculations on similar donor-acceptor substituted systems have shown that they possess significantly larger hyperpolarizability values than urea, indicating their promise as NLO materials. nih.govucf.edu

Table 5: Predicted Electronic and Nonlinear Optical Properties

Property Symbol Predicted Value (a.u.) Comparison to Urea
HOMO Energy E_HOMO - -
LUMO Energy E_LUMO - -
HOMO-LUMO Gap E_gap Lower than urea Indicates higher reactivity/polarizability
Dipole Moment µ Higher than urea Reflects asymmetric charge distribution
Polarizability α Higher than urea Indicates greater ease of electron cloud distortion
First Hyperpolarizability β Significantly higher than urea Suggests strong NLO response

Applications in Advanced Organic Synthesis and Materials Science

(4-Amino-phenyl)-urea as a Synthetic Building Block

The presence of both a nucleophilic amine and a urea (B33335) group makes this compound an important starting material for constructing elaborate organic structures. It can be strategically modified at either end of the molecule to generate diverse libraries of compounds for various applications.

Precursor for Complex Organic Molecules

This compound is recognized as a key structural core and building block in the synthesis of more intricate molecules, particularly in the realm of medicinal chemistry. The primary amine provides a convenient site for chemical modification, allowing for the introduction of various pharmacophores to target specific biological pathways. For instance, derivatives have been explored as potential inhibitors of enzymes crucial in cancer therapy, such as vascular endothelial growth factor receptor 2 (VEGFR-2).

The synthesis of these complex derivatives often involves the nucleophilic addition of the primary amine of p-phenylenediamine to a substituted phenyl isocyanate, or alternatively, the reaction of this compound's own amino group with various electrophiles. This adaptability makes it a foundational element for creating compounds with potential therapeutic effects, including anticancer and antimicrobial properties.

Derivatization for Structure-Activity Relationship (SAR) Studies

The this compound scaffold is a valuable platform for structure-activity relationship (SAR) studies, which are crucial for optimizing the biological activity and pharmacokinetic properties of a lead compound. By systematically modifying the two aryl rings and the urea linkage, researchers can fine-tune a molecule's efficacy and selectivity.

In the development of antimalarial drugs, for example, phenylurea-substituted 2,4-diamino-pyrimidines have been synthesized and evaluated. SAR studies on these compounds revealed that lipophilicity is a key factor driving antimalarial activity. Modifications on the phenyl ring of the urea moiety, such as the introduction of different substituents, have a significant impact on the compound's potency and its selectivity against the parasite versus mammalian cells. For instance, studies have shown that 3-substituted ureas can display greater selectivity than their 4-substituted counterparts. dundee.ac.uk

Similarly, in the pursuit of anticancer agents, derivatization of the diaryl urea structure is a common strategy. The introduction of various functional groups on either phenyl ring can dramatically alter the compound's antiproliferative activity against different cancer cell lines. These systematic modifications provide critical insights that guide the design of more potent and targeted therapeutic agents.

Table 1: Examples of Derivatization of the Phenyl-Urea Scaffold for SAR Studies

Base Scaffold Moiety R-Group Modification Target/Application SAR Finding
2,4-diamino-pyrimidine 3-substituted phenylurea Antimalarial (Plasmodium falciparum) 3-substituted ureas showed greater selectivity compared to 4-substituted analogues. dundee.ac.uk
2,4-diamino-pyrimidine 1H-indazole vs. benzimidazole Antimalarial (Plasmodium falciparum) 1H-indazole substitution resulted in slightly better antimalarial activity. dundee.ac.uk
Diaryl Urea Varied substituents on phenyl rings Anticancer (General) Modifications influence antiproliferative activity and can be optimized for specific cancer cell lines.
(4-aminophenyl)piperidine Derivatization of organic acids Analytical Chemistry (SFC-MS) Tagging organic acids with this group improves detection sensitivity significantly. nsf.gov

Synthesis of Urea-Based Heterocycles

The urea functionality within this compound is a key participant in cyclization reactions, enabling the synthesis of a variety of nitrogen-containing heterocyclic compounds. These heterocycles are prevalent in pharmacologically active molecules.

Pyrimidine Derivatives

Urea and its derivatives are fundamental precursors for the synthesis of pyrimidines, a core structure in nucleic acids and numerous therapeutic agents. The most common method is the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and a urea. wikipedia.orgorganic-chemistry.orgtaylorandfrancis.comyoutube.comillinois.edu In this reaction, a substituted urea like this compound can be used to generate highly functionalized 3,4-dihydropyrimidin-2(1H)-ones.

The general mechanism involves the acid-catalyzed condensation of the urea with an aldehyde and a β-dicarbonyl compound, leading to the formation of the six-membered pyrimidine ring. illinois.edubu.edu.eg The use of this compound in this reaction would incorporate the 4-aminophenyl group at the N-1 position of the resulting pyrimidine ring, providing a site for further functionalization. This strategy has been employed to create series of pyrimidine derivatives containing aryl urea moieties, which were then evaluated for anticancer activity. nih.gov

Triazole Derivatives

While the direct cyclization of a phenylurea to a triazole is less common, the urea moiety can serve as a precursor to intermediates that subsequently form the triazole ring. For instance, urea derivatives can be converted into guanidines or semicarbazides, which are known precursors in 1,2,4-triazole (B32235) synthesis.

A more direct route involves reacting a molecule containing a pre-formed triazole ring with an isocyanate to form a urea linkage. For example, a β-lactam derivative containing a 1,2,4-triazole was reacted with phosgene to generate an intermediate that subsequently forms a triazole urea derivative. nih.gov Although this is the reverse of forming the heterocycle from the urea, it highlights the chemical compatibility and importance of the combined triazole-urea scaffold. The synthesis of 1,2,4-triazole derivatives often involves the reaction of hydrazides or amidrazones with carbon- and nitrogen-containing fragments. frontiersin.orgmdpi.com

Benzopyridazine Derivatives

Recent research has demonstrated the synthesis of benzopyridazine derivatives that incorporate a phenyl urea moiety. In a typical synthetic route, a precursor such as 1-chloro-4-phenyl benzopyridazine undergoes nucleophilic substitution with a diamine (e.g., 1,4-phenylenediamine) to produce an amino-functionalized benzopyridazine. ekb.egekb.eg This amine can then be reacted with an appropriate isocyanate, such as phenyl isocyanate, to yield the final benzopyridazine derivative bearing the phenyl urea group. ekb.egekb.eg This method allows for the strategic attachment of the urea functionality to the heterocyclic core, creating novel compounds that have been investigated for their antiproliferative activity against various human cancer cell lines. ekb.egekb.eg

Polymer Chemistry and Materials Science Applications

The dual functionality of this compound makes it a valuable monomer and modifier in the synthesis of advanced polymers and composite materials. The primary amino group offers a reactive handle for incorporation into polymer chains, while the urea group provides a site for non-covalent interactions, influencing material properties like thermal stability, mechanical strength, and environmental responsiveness.

Polyurethane-Urea Elastomers and Related Materials

In the synthesis of polyurethane-urea (PUU) elastomers, diamines are frequently employed as chain extenders to build up the molecular weight of the prepolymer and to introduce hard segments through the formation of urea linkages. These hard segments, rich in hydrogen bonds, segregate into rigid domains, acting as physical crosslinks within the soft polyol matrix and imparting excellent mechanical properties to the elastomer.

This compound, with its primary amino group, can function as a chain extender. Upon reaction with an isocyanate-terminated prepolymer, the amino group forms a urea linkage, incorporating the molecule into the polymer backbone. The pre-existing urea group on the phenyl ring, along with the newly formed one, significantly increases the hydrogen-bonding capacity of the hard segments. This enhanced intermolecular interaction can lead to improved thermal stability, tensile strength, and elasticity in the final material. The aromatic nature of the phenyl ring further contributes to the rigidity and strength of these hard domains.

Property Enhancement by this compound in PUU Elastomers
Increased Hard Segment Content: The incorporation of the phenyl-urea structure contributes to the formation of rigid, crystalline domains.
Enhanced Hydrogen Bonding: Both the existing and newly formed urea groups act as hydrogen bond donors and acceptors, strengthening the physical crosslinks.
Improved Thermal Stability: Stronger intermolecular forces within the hard domains require more energy to disrupt, leading to higher melting and degradation temperatures.
Enhanced Mechanical Properties: The robust physical network results in higher tensile strength, tear resistance, and elasticity.

Covalent Organic Frameworks (COFs) and Conjugated Microporous Polymers (CMPs)

Covalent Organic Frameworks (COFs) and Conjugated Microporous Polymers (CMPs) are classes of porous crystalline polymers with well-defined structures and high surface areas. The choice of monomer is critical in determining the topology, porosity, and functionality of these materials. Urea linkages have been successfully incorporated into COFs, where the hydrogen-bonding capabilities of the urea groups contribute to the stability of the framework and can influence its interactions with guest molecules. rsc.orgechemi.com

This compound is a promising candidate as a building block for such materials. The amino group provides a reactive site for condensation reactions with other monomers (e.g., aldehydes) to form the covalent framework, typically through imine or other linkages. The urea moiety, oriented within the pores or framework of the resulting material, can offer specific functionalities:

Hydrogen-Bonding Sites: The N-H groups of the urea are excellent hydrogen-bond donors, enabling the COF or CMP to selectively adsorb molecules that are hydrogen-bond acceptors.

Structural Reinforcement: Interlayer hydrogen bonding between urea groups can enhance the structural stability and robustness of 2D COFs. rsc.orgechemi.com

Polarity Modification: The introduction of polar urea groups can tune the surface properties of the pores, making them more suitable for the adsorption of polar molecules.

Research into urea-functionalized covalent triazine frameworks (CTFs), a subclass of CMPs, has demonstrated their potential for selective gas separation, such as CO2/CH4, owing to the specific interactions between gas molecules and the urea groups within the porous structure. nih.gov

Stimuli-Responsive Polymers

Stimuli-responsive, or "smart," polymers undergo significant changes in their physical or chemical properties in response to external triggers such as temperature, pH, light, or the presence of specific chemicals. sc.edubohrium.com The strong, directional, and reversible nature of hydrogen bonds makes the urea functional group an excellent motif for designing such materials. rsc.org

Polymers incorporating this compound, either in the main chain or as a pendant group, can be designed to be stimuli-responsive. The working principle relies on the disruption or alteration of the hydrogen-bonding networks formed by the urea moieties.

pH-Responsiveness: The amino group on the phenyl ring can be protonated at low pH. This introduces electrostatic repulsion, which can disrupt the delicate network of hydrogen bonds formed by the urea groups, leading to a change in polymer conformation, solubility, or hydrogel swelling.

Anion-Responsiveness: The urea group is a well-known anion-binding motif. The introduction of specific anions can compete for the hydrogen bonds of the urea groups, breaking the intermolecular crosslinks and triggering a response.

Temperature-Responsiveness: In some solvent systems, the strength of hydrogen bonds is temperature-dependent. A polymer network held together by urea-urea interactions could be designed to dissolve or collapse as the temperature is raised, disrupting these bonds.

Supramolecular polymers, where monomer units are connected by non-covalent bonds, have been created using urea derivatives that form gels responsive to chemical stimuli. rsc.org

Nanocomposite Materials

Nanocomposite materials consist of a polymer matrix with dispersed nanofillers, such as silica, graphene, or metal oxides. A critical factor for achieving enhanced properties in nanocomposites is the interfacial adhesion between the filler and the polymer matrix. Poor compatibility often leads to filler agglomeration and weak performance.

This compound can be utilized as a surface modifier or coupling agent to improve this interfacial interaction. The amino group can be used to covalently graft the molecule onto the surface of a nanofiller (e.g., reacting with epoxy or carboxyl groups on the filler surface). The molecule then presents the phenyl-urea functionality outwards from the filler surface.

The urea group, with its high polarity and hydrogen-bonding ability, can form strong interactions with a polar polymer matrix, such as polyurethanes, polyamides, or polyvinyl alcohol. This creates a strong bridge between the inorganic filler and the organic polymer, leading to:

Improved Filler Dispersion: Enhanced compatibility prevents the nanoparticles from clumping together.

Enhanced Mechanical Strength: A strong interface allows for efficient stress transfer from the polymer matrix to the high-modulus filler.

Modified Thermal Properties: Better dispersion and interaction can improve the thermal stability of the composite.

Studies on urea-functionalized polydimethylsiloxane composites with graphene have shown that a strong urea-based interface is crucial for improving tensile strength and gas barrier properties. mtak.hu Similarly, urea modification has been used to create biocompatible magnetic iron oxide/carbon nanocomposites. nih.gov

Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules bound together by non-covalent forces. A key aspect of this field is molecular recognition, where a "host" molecule selectively binds a "guest" molecule or ion.

Design and Synthesis of Hydrogen Bond Donors

The urea moiety is a cornerstone in the design of synthetic receptors, particularly for anions, due to its two N-H groups. These protons are acidic enough to act as powerful hydrogen-bond donors, and they are held in a pre-organized, planar conformation that is ideal for chelating guests like carboxylates, phosphates, or halides.

This compound serves as a fundamental scaffold in the design of such host molecules. The electronic nature of the substituents on the urea's nitrogen atoms can be used to tune the acidity of the N-H protons and, consequently, the binding strength of the host.

Feature of this compoundImpact on Hydrogen Bond Donor Strength
Urea Moiety Provides two parallel, pre-organized N-H hydrogen bond donors.
Phenyl Group The electron-withdrawing nature of the aromatic ring increases the acidity of the attached N-H proton, strengthening its hydrogen-bonding capability.
Amino Group As an electron-donating group, it slightly reduces the acidity of the N-H protons compared to an unsubstituted phenylurea, allowing for fine-tuning of the binding affinity.

By synthesizing more complex molecules that incorporate the (4-aminophenyl)urea unit, chemists can create sophisticated receptors with tailored cavities and binding sites for specific guests. The amino group also provides a convenient point for further chemical modification, allowing the attachment of chromophores for colorimetric sensing or linking to other structures to build more complex supramolecular assemblies.

Anion Binding and Catalysis

The urea functional group within this compound and its derivatives is a cornerstone for applications in supramolecular chemistry, particularly in the fields of anion recognition and organocatalysis. The specific arrangement of its atoms allows it to act as a highly effective hydrogen-bond donor, which is fundamental to its function in these advanced applications.

Research Findings in Anion Binding

The capacity of urea-based compounds to bind anions is primarily attributed to the two polarized N-H fragments within the urea moiety. These protons are sufficiently acidic to form strong, directional hydrogen bonds with anionic species. This interaction is often cooperative, with both N-H groups engaging the anion simultaneously in a chelating fashion. This "chelate effect" enhances the stability of the resulting host-guest complex. rsc.orgfrontiersin.org The design of receptors based on the phenylurea scaffold allows for the selective recognition of various anions, including those with spherical shapes like halides or Y-shapes like carboxylates. rsc.orgnih.gov

The efficiency and selectivity of anion binding can be tuned by modifying the substituents on the phenyl ring. Electron-withdrawing groups, for instance, can increase the acidity of the N-H protons, thereby strengthening the hydrogen bonds and leading to higher association constants with anions. Conversely, the amino group in this compound can be functionalized to create more complex and tailored receptor structures.

Studies on urea-functionalized receptors have demonstrated their ability to bind a range of anions. The binding strength is typically evaluated using techniques like ¹H NMR and UV-Visible titration experiments in organic solvents. During these titrations, the addition of an anion to a solution of the urea-based receptor often results in measurable changes in the chemical shifts of the urea's N-H protons or in the UV-Vis absorption spectrum, allowing for the calculation of association constants (Kₐ). frontiersin.orgnih.gov

For example, research on molecular clefts functionalized with thiourea (B124793) groups, which are structurally analogous to ureas, highlights their binding affinities for various anions. The data below illustrates the typical range of binding constants observed for such receptors.

Anion (as Tetrabutylammonium Salt)Association Constant (Kₐ) in M⁻¹ (in DMSO)
F⁻1.58 x 10⁴
Cl⁻1.51 x 10²
Br⁻4.50 x 10¹
I⁻2.00 x 10¹
CH₃COO⁻ (OAc⁻)1.38 x 10⁴
H₂PO₄⁻1.00 x 10⁴

This table presents representative data for a thiourea-functionalized molecular cleft, illustrating the principles of anion binding by urea-type structures. The data is adapted from findings reported in scientific literature for analogous compounds to demonstrate the magnitude of these interactions. frontiersin.org

Role in Catalysis

The ability of the urea moiety to act as a hydrogen-bond donor is not only crucial for anion binding but also enables its use in organocatalysis. This mode of catalysis, often termed "anion-binding catalysis" or "hydrogen-bond catalysis," leverages the non-covalent interaction between the urea-based catalyst and a substrate or intermediate in a reaction. By binding to an anionic intermediate or the electronegative portion of a substrate, the urea catalyst can stabilize transition states, enhance the electrophilicity of a reactant, or orient substrates for a favorable reaction pathway.

Derivatives of this compound can be incorporated into more complex molecular architectures to create catalysts for a variety of organic transformations. For instance, in reactions involving anionic transition states, such as Michael additions or aldol reactions, a urea-based catalyst can lower the activation energy by stabilizing the developing negative charge. This interaction mimics the function of an enzyme's active site, where hydrogen bonding plays a critical role in catalysis.

The field has seen the development of dual catalytic systems where a urea derivative acts as a co-catalyst. For example, the combination of photoredox catalysis with anion-binding catalysis has been explored for enantioselective syntheses. rsc.org In such systems, the urea component can bind to and control the stereochemical environment of an anionic intermediate generated by the photoredox cycle, thereby directing the stereochemical outcome of the reaction. The synergy between the two catalytic cycles allows for transformations that are difficult to achieve with either catalyst alone.

The catalytic utility of urea derivatives extends to the depolymerization of materials like polyureas through catalytic hydrogenation, where they are substrates rather than catalysts, but this highlights the chemical reactivity inherent to the urea linkage. st-andrews.ac.uk The true catalytic potential lies in harnessing the non-covalent anion-binding ability to influence reaction pathways.

Mechanistic Biochemical and Biological Research

Enzyme Interaction and Inhibition Mechanisms

The urea (B33335) and phenyl components of (4-Amino-phenyl)-urea and its derivatives serve as critical pharmacophores that facilitate binding to a range of enzymes, often leading to their inhibition. wikipedia.org The diaryl urea structure, in particular, is noted for its ability to engage with enzyme active sites through a combination of hydrogen bonds and hydrophobic interactions. wikipedia.org

Derivatives of phenyl urea are recognized as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate metabolism, making them relevant in the management of type 2 diabetes. wikipedia.orggoogle.com The inhibitory mechanism often involves competitive binding at the enzyme's active site.

Kinetic studies on various urea derivatives have revealed different modes of inhibition. For instance, (E)-1-phenyl-3-(4-styrylphenyl)urea derivatives act as competitive inhibitors of α-glucosidase. nih.gov The most potent compound in one such study exhibited a simple slow-binding inhibition profile. nih.gov Other studies on different urea-containing scaffolds have also identified competitive inhibition mechanisms. nih.govnih.gov In contrast, some related compounds, like certain piperazine (B1678402) derivatives, have been shown to induce allosteric inhibition of α-glucosidase. mdpi.com

Research into diphenyl urea-clubbed imine analogs demonstrated potent α-glucosidase inhibition, with IC₅₀ values for some compounds significantly lower than the standard, acarbose. wikipedia.org The structure-activity relationship (SAR) studies highlight that substituents on the phenyl rings are critical for the potency of inhibition. nih.gov

Table 1: Inhibitory Activity of Selected Urea Derivatives against α-Glucosidase
Compound TypeInhibition ModePotency (IC₅₀ / Kᵢ)Reference
Diphenyl urea-clubbed imine analogsCompetitive (inferred from docking)IC₅₀ range: 2.14–115 µM wikipedia.org
(E)-1-phenyl-3-(4-styrylphenyl)ureasCompetitive, Slow-bindingKᵢ = 3.2 µM (most potent) nih.gov
3-amino-2,4-diarylbenzo patsnap.comguidetopharmacology.orgimidazo[1,2-a]pyrimidinesCompetitiveIC₅₀ = 16.4 µM (most potent) nih.gov
Schiff base urea derivativesCompetitiveKᵢ = 3.96 µM (most potent) nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan metabolism and is a key target in cancer immunotherapy. researchgate.netnih.gov Phenyl urea derivatives have emerged as a promising class of potent and selective IDO1 inhibitors. researchgate.netnih.gov

The mechanism of inhibition involves direct interaction with the enzyme's active site. Studies on phenyl urea derivatives have demonstrated potent IDO1 inhibition with IC₅₀ values in the sub-micromolar range, while showing high selectivity over the related enzyme, tryptophan 2,3-dioxygenase (TDO). researchgate.netnih.gov For example, certain phenyl urea derivatives showed potent IDO1 inhibition with IC₅₀ values between 0.1–0.6 μM. researchgate.netnih.gov Another series of inhibitors combining urea and 1,2,3-triazole structures also yielded compounds with significant inhibitory activity, with one compound showing an IC₅₀ value of 0.07 μM. sigmaaldrich.com The inhibitory activity of these compounds is often reversible and competitive.

Table 2: Inhibitory Activity of Selected Urea Derivatives against IDO1
Compound TypePotency (IC₅₀)Reference
Phenyl urea derivatives (i12, i23, i24)0.1–0.6 µM researchgate.netnih.gov
Urea and 1,2,3-triazole hybrid (3c)0.07 µM sigmaaldrich.com
Urea and 1,2,3-triazole hybrid (3a)0.75 µM
Erlotinib-linked 1,2,3-triazole hybrid (e)0.32 µM

Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) synthetase (NadE) is a critical enzyme that catalyzes the final step in NAD+ biosynthesis. nih.gov The inhibition of this pathway is a target for developing novel antibacterial agents. While direct inhibition of NADs by this compound itself is not extensively documented, related phenylurea compounds have been investigated as inhibitors of NAD+ metabolism.

One notable example is the rodenticide Vacor, a phenylurea compound, which is metabolized in the body by the enzymes nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase 2 (NMNAT2). researchgate.net This metabolic conversion produces a toxic NAD analog, Vacor adenine dinucleotide (VAD), which then inhibits both NAMPT and NMNAT2, leading to a rapid and significant depletion of cellular NAD+ levels. researchgate.net

Furthermore, a series of urea-sulfonamides, which share the core urea functional group, were designed and evaluated as inhibitors of Mycobacterium tuberculosis NadE. nih.gov The most potent compound in this series achieved an IC₅₀ of 90 µM. nih.gov Modeling studies suggest that these urea-sulfonamides bind within an intramolecular ammonia (B1221849) tunnel, which is responsible for transporting ammonia from the enzyme's glutaminase (B10826351) domain to its synthetase active site, thereby blocking NAD+ production. nih.gov

4-Aminobutyrate aminotransferase (GABA-AT) is the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. Inhibition of GABA-AT can raise GABA levels in the brain, a strategy used in the treatment of epilepsy. srce.hr While direct studies on this compound as a GABA-AT inactivator are limited, research on structurally related compounds provides insight into potential mechanisms.

Aryl semicarbazones, which are structurally similar to aryl ureas, have been identified as anticonvulsant agents that act as GABA-AT inhibitors. srce.hr The proposed pharmacophore for these molecules includes the semicarbazone group (analogous to the urea group) acting as a hydrogen-bonding area and an aryl ring that fits into a specific binding site on the enzyme. srce.hr Preliminary studies with these compounds indicate that their anticonvulsant effects are mediated through a GABA-related mechanism, and they have been shown to inhibit GABA-AT from Pseudomonas fluorescensin vitro. srce.hr This suggests that the this compound scaffold possesses the key structural features—an aryl ring and a hydrogen-bonding urea moiety—that could enable interaction with and inhibition of GABA-AT. srce.hr

Molecular docking studies have been instrumental in elucidating the structural basis for the inhibitory activity of this compound derivatives against various enzymes.

Alpha-Glucosidase Binding: Docking simulations of urea derivatives within the active site of α-glucosidase have revealed key binding interactions. The urea moiety is often involved in forming crucial hydrogen bonds with active site residues. For diphenyl urea-clubbed imines, residues Glu277 and Asn350 were identified as playing an important role in stabilizing the inhibitor-enzyme complex. wikipedia.org In studies of benzo patsnap.comguidetopharmacology.orgimidazo[1,2-a]pyrimidine inhibitors, the most potent compound was shown to form π–π interactions with Phe303 and Tyr158, and a π-anion interaction with Asp352. nih.gov These interactions anchor the inhibitor within the catalytic pocket, preventing substrate access.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Binding: The binding mode of phenyl urea derivatives in the IDO1 active site has also been characterized. For one potent inhibitor, the phenyl urea group was predicted to bind via an edge-to-face π-interaction with Tyr126 and form hydrogen bonds with the backbone of Ser167. nih.gov For another class of urea-triazole inhibitors, the two nitrogen atoms of the urea group act as hydrogen bond donors, interacting with the heme cofactor of IDO1. sigmaaldrich.com The binding is further stabilized by extensive hydrophobic interactions with a host of surrounding amino acid residues, including Phe163, Phe164, and Leu234. sigmaaldrich.com Notably, interactions with residues Phe226 and Arg231 have been identified as essential for potent IDO1 inhibitory activity. sigmaaldrich.com

This compound as a Biochemical Probe in Mechanistic Studies

Beyond its direct therapeutic potential, the this compound scaffold serves as a valuable biochemical probe and a foundational structure in drug design and mechanistic studies. srce.hrnih.gov Its character as a versatile small molecule scaffold allows for systematic chemical modifications, making it an excellent tool for exploring structure-activity relationships (SAR). nih.gov

The phenylurea moiety is a common fragment found in numerous kinase inhibitors, and as such, it is frequently used as a starting point or building block for creating more complex molecules targeting specific enzymes like VEGFR-2. srce.hrguidetopharmacology.org Researchers utilize the this compound core to synthesize libraries of derivatives with varied substituents. guidetopharmacology.org By evaluating the biological activity of these derivatives, they can probe the steric and electronic requirements of an enzyme's binding pocket, thereby elucidating the mechanism of action and identifying key interactions necessary for potent and selective inhibition.

The inherent ability of the diaryl urea structure to engage with diverse receptors and enzymes through well-defined hydrogen bonds and hydrophobic interactions makes it a privileged scaffold in medicinal chemistry. wikipedia.org Furthermore, the amino group on the phenyl ring provides a convenient handle for further chemical elaboration, such as its conversion into a fluorescent probe, demonstrating the utility of this compound in developing tools for biological assays.

Interaction with Nucleic Acids and Biomolecules

DNA Minor Groove Binding Mechanisms

The this compound moiety serves as a foundational scaffold in the design of synthetic ligands that bind to the minor groove of DNA. While the compound itself is not a primary minor groove binder, its derivatives, particularly dicationic diaryl ureas, have been investigated for their interaction with DNA. The mechanism of binding is predicated on several key molecular features, including a crescent shape that complements the helical structure of the minor groove, the presence of positive charges to facilitate electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, and strategically positioned hydrogen bond donors and acceptors for sequence recognition. csic.esnih.gov

Research has shown that dicationic molecules derived from scaffolds like 1-(4-aminophenyl)-3-phenylurea (B160713) exhibit significant binding affinity for DNA, particularly at AT-rich sequences. csic.esnih.gov The minor groove in AT-rich regions is typically narrower, which allows for a snug fit for these crescent-shaped ligands, whereas the wider groove in G-C regions presents a steric hindrance to deep binding. nih.gov The interaction of these urea-based derivatives is often correlated with their biological activity, such as antitrypanosomal action, suggesting that the formation of a DNA-ligand complex is a key part of their mechanism of action. csic.es

The nature of the linker connecting the two phenyl rings in these bis-phenyl compounds significantly influences binding affinity. Studies comparing different linkers have found that urea-based linkers can result in weaker binding affinities compared to more rigid or conformationally suitable linkers like ethylene (B1197577) or arylamide groups. rsc.org For instance, in a comparative study of bisimidazoline arylamides, the urea-linked analogues demonstrated 2- to 4-times weaker binding to AT-rich DNA sequences than their ethylene-linked counterparts. rsc.org The binding strength is also modulated by the cationic groups attached; bisimidazoline derivatives tend to bind more strongly and selectively to AT-rich DNA than their corresponding bisguanidine analogues, which is attributed to more favorable van der Waals interactions between the imidazoline (B1206853) rings and the walls of the minor groove. rsc.org

Table 1: Influence of Linker and Cationic Group on DNA Minor Groove Binding

Compound TypeLinkerCationic GroupRelative DNA Binding Affinity (AT-rich sites)Reference
Diaryl LigandArylamideBisimidazolineStrongest rsc.org
Diaryl LigandEthyleneBisimidazolineStrong rsc.org
Diaryl LigandUreaBisimidazolineWeaker than Arylamide/Ethylene rsc.org
Diaryl LigandUreaBisguanidineWeaker than Bisimidazoline rsc.org

Molecular Level Biological Pathway Modulation

Inhibition of Metabolic Processes at the Molecular Level

The this compound structure is a versatile scaffold utilized in the development of inhibitors that target key enzymes in various biological pathways. The urea moiety is particularly effective due to its ability to act as a hydrogen bond donor and acceptor, mimicking peptide bonds and facilitating strong interactions with the active sites of enzymes, particularly protein kinases. smolecule.comchemshuttle.com This has led to the design of numerous urea-based derivatives with potent inhibitory activity against enzymes implicated in diseases such as cancer and cardiovascular conditions. acs.org

One significant area of research is the development of kinase inhibitors. Derivatives of this compound have been synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, which are crucial for tumor angiogenesis and growth. researchgate.netnih.gov The urea group plays a critical role in binding to the hinge region of the kinase domain, a common mechanism for kinase inhibitors. chemshuttle.com Similarly, urea-based compounds have been reported as highly potent and selective inhibitors of Rho-associated protein kinase (ROCK), a target for treating cardiovascular diseases like glaucoma and myocardial infarction. acs.org

Beyond kinases, this chemical scaffold has been employed to target other metabolic enzymes. For example, derivatives incorporating a 4-ureido group have been investigated as inhibitors of Fatty Acid-Binding Protein 4 (FABP4), demonstrating the adaptability of the urea structure in targeting different classes of proteins. nih.gov The general mechanism involves the urea functional group forming specific hydrogen bonds and hydrophobic interactions within the enzyme's active site, thereby modulating its activity and disrupting the associated metabolic or signaling pathway. smolecule.com

Table 2: Examples of Metabolic Enzyme Inhibition by this compound Derivatives

Enzyme TargetAssociated Pathway/DiseaseRole of Urea MoietyReference
Rho-associated protein kinase (ROCK)Cardiovascular Disease, GlaucomaForms H-bonds in active site, leading to potent inhibition. acs.org
VEGFR-2 / EGFR Tyrosine KinasesCancer (Angiogenesis, Tumor Growth)Binds to the kinase hinge region. researchgate.netnih.gov
Fatty Acid-Binding Protein 4 (FABP4)Metabolic SyndromeActs as a key pharmacophore for binding and inhibition. nih.gov
General KinasesCancerProvides H-bonding interactions for optimizing kinase hinge binding. chemshuttle.com

Advanced Analytical Device Development

Biosensor Design and Fabrication for Analyte Detection

The dual functionality of (4-Amino-phenyl)-urea makes it a valuable component in constructing biosensors. The amino group provides a convenient handle for covalent attachment to sensor surfaces, while the phenylurea moiety can influence the electronic properties of the transducer and participate in molecular recognition.

Enzyme-based biosensors for urea (B33335) typically rely on the immobilization of the enzyme urease, which catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide. This reaction leads to a detectable change in pH, conductivity, or ion concentration. The effective immobilization of urease onto the sensor's transducer is critical for the biosensor's stability, sensitivity, and reusability.

The chemical structure of this compound, specifically its primary amino group (-NH₂), makes it a suitable agent for the covalent immobilization of enzymes like urease. This process often involves activating a sensor surface (e.g., a platinum or gold electrode) and then creating a self-assembled monolayer of a compound like this compound. The exposed amino groups can then form stable covalent bonds with the carboxylic acid or amino groups on the surface of the urease enzyme, often with the help of cross-linking agents like glutaraldehyde. This covalent attachment ensures that the enzyme is securely anchored to the electrode surface, preventing leaching while maintaining its biocatalytic activity. ijcce.ac.irsemanticscholar.org

Research has demonstrated the use of closely related aminophenyl derivatives in urease biosensors. For instance, a copolymer of Poly(pyrrole-co-1-(2-Aminophenyl)pyrrole) has been used to create a film for urease immobilization, with the resulting biosensor capable of detecting urea via the electrooxidation of ammonium (B1175870) ions. researchgate.net This highlights the utility of the aminophenyl functional group in creating a stable and effective platform for enzyme-based sensing. The general principle involves the enzyme catalyzing the urea hydrolysis, and the resulting products are detected by the transducer. nih.gov

Table 1: Comparison of Various Enzyme-Based Urea Biosensors

Immobilization Matrix / MethodTransducer TypeLinear RangeDetection LimitReference
Covalent binding on Pt electrodeConductometric4.9x10⁻⁵ to 5.8x10⁻³ M4.9x10⁻⁵ M ijcce.ac.ir
Fullerene-Urease Bio-ConjugatePotentiometric8.28x10⁻⁵ to 2.31x10⁻³ M8.28x10⁻⁵ M nih.gov
Urease on porous silk fibroin membraneChronoamperometric0.1–20 mMNot Specified researchgate.net
TiO₂-cellulose composite (Physical Adsorption)AmperometricLinear up to 50 mM< 10 mM myu-group.co.jp
Poly(pyrrole-co-1-(2-Aminophenyl)pyrrole) filmAmperometric0.1 to 30 mM36 µM researchgate.net

Graphene and its derivatives, such as graphene oxide (GO) and reduced graphene oxide (rGO), are highly attractive materials for biosensor development due to their large surface area, excellent electrical conductivity, and biocompatibility. rsc.org However, to be used effectively, the graphene surface often requires functionalization to allow for the stable immobilization of biomolecules and to enhance sensor performance. mdpi.commdpi.com

This compound is an ideal candidate for the non-covalent functionalization of graphene through π-π stacking interactions between its phenyl ring and the graphene's basal plane. Furthermore, the amino group can be used to covalently attach the molecule to oxygen-containing functional groups (carboxyl, hydroxyl) on graphene oxide. mdpi.comacs.org This functionalization creates an "aminophenyl modified" graphene surface.

This modification serves two primary purposes:

It improves the dispersion and stability of graphene materials in solutions, which is crucial for fabricating uniform sensor layers. mdpi.com

The terminal amino groups provide active sites for the subsequent covalent attachment of specific bioreceptors, such as enzymes, antibodies, or DNA, which are used to detect the target analyte. mdpi.com

For example, research has demonstrated the use of a 4-aminophenyl modified glassy carbon electrode (GCE) as a platform for a graphene-based glucose biosensor. rsc.orgmdpi.com In another study, reduced graphene oxide functionalized with a related molecule, 4-aminobenzoic acid, was used to fabricate a potentiometric urea biosensor, with the functionalization increasing the number of carboxylic groups and improving the device's sensitivity. researchgate.net These examples show that the aminophenyl moiety, as present in this compound, is a key structural element for creating advanced graphene-based biosensing platforms.

Table 2: Performance of Biosensors Utilizing Aminophenyl Functionalized Graphene

Sensor TypeFunctionalization MoleculeAnalyteKey Performance MetricReference
Graphene-based Glucose Biosensor4-aminophenyl groupGlucoseDemonstrated good range of sensitivity and selectivity mdpi.com
Potentiometric Urea Biosensor4-aminobenzoic acidUreaImproved sensitivity (45 mV/pH), 120s response time researchgate.net
GO-based DNA BiosensorCysteamine (provides amino group)ssDNAIncreased biomarker detection sensitivity compared to other linkers acs.org

Ion-Selective Potentiometric Sensors for Anion Detection

Ion-selective electrodes (ISEs) are potentiometric sensors that measure the activity of a specific ion in a solution. A critical component of a polymer membrane ISE is the ionophore, a molecule that selectively binds to the target ion and facilitates its transport across the membrane, generating a potential difference.

The urea functional group (-NH-CO-NH-) is an excellent hydrogen-bond donor. This property allows molecules containing a urea moiety, such as this compound and its derivatives, to act as effective receptors and ionophores for various anions. frontiersin.org The two N-H protons of the urea group can form strong and directional hydrogen bonds with anionic species like fluoride, acetate, and phosphate (B84403). frontiersin.orgresearchgate.net

Phenylurea derivatives have been incorporated into various macrocyclic structures, such as calixarenes, to create highly selective anion receptors. frontiersin.orgmedcraveonline.com The phenyl group contributes to the structural framework, while the urea unit provides the anion binding site. The binding affinity can be tuned by adding electron-withdrawing groups to the phenyl ring, which increases the acidity of the urea N-H protons and enhances the hydrogen-bonding interaction with the target anion. frontiersin.org Although direct use of this compound as an ionophore is less documented, the extensive research on phenylurea derivatives demonstrates the fundamental principle and potential. For instance, a potentiometric sensor using 1-(1,3-dioxoisoindolin-2-yl)-3-phenylurea as a sensing material was developed for the selective detection of Thulium (Tm³⁺) ions, showcasing the versatility of the phenylurea scaffold in ion sensing. grafiati.com

The design of these sensors involves embedding the phenylurea-based ionophore into a polymer membrane, typically made of polyvinyl chloride (PVC), along with a plasticizer. When the electrode is exposed to a solution containing the target anion, the ionophore selectively complexes with the anion at the membrane-solution interface, causing a change in the membrane potential that is measured against a reference electrode and correlates to the anion's concentration.

Table 3: Examples of Urea/Thiourea-Based Receptors in Anion Sensing

Receptor/Ionophore StructureTarget AnionsSensing PrincipleReference
Phenylurea-equipped p-tert-butylthiacalix ijcce.ac.irarenesFluoride, Acetate, DihydrogenphosphateAnion binding via hydrogen bonds medcraveonline.com
Dihomooxacalix ijcce.ac.irarenes with phenylurea moietiesVarious anionsHydrogen bonding enhanced by electron-withdrawing groups frontiersin.org
Carbazole derivative with phenylaminothiourea unitsFluoride, Acetate, DihydrogenphosphateColorimetric and fluorescent quenching researchgate.net
1-(1,3-dioxoisoindolin-2-yl)-3-phenylureaTm³⁺ (cation)Potentiometric grafiati.com

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways for (4-Amino-phenyl)-urea Derivatives

The synthesis of this compound and its derivatives is a cornerstone of its utility. While established methods exist, the pursuit of novel, more efficient, and environmentally benign synthetic pathways remains a critical research focus. Current strategies often involve multi-step processes. For instance, one common route to 1-(4-Aminophenyl)-3-substituted phenylureas involves the reaction of p-nitroaniline with an appropriate isocyanate, followed by the reduction of the nitro group using a catalyst like palladium on carbon (Pd/C). researchgate.net Another approach involves protecting the amino group of p-aminophenol, followed by a series of reactions including O-arylation, reduction, and cyclization to yield diaryl urea (B33335) derivatives. nih.gov

Future research is anticipated to explore several innovative avenues:

Catalytic C-H Amination: Direct amination of C-H bonds is an increasingly attractive strategy for streamlining synthesis. Transition metal-catalyzed C-H amination offers a powerful tool for forming C-N bonds directly, potentially reducing the number of synthetic steps and improving atom economy. acs.org

Flow Chemistry: The use of microreactor or flow chemistry systems can offer enhanced control over reaction parameters, leading to improved yields, purity, and safety, especially for reactions involving hazardous intermediates.

Biocatalysis: Employing enzymes to catalyze the formation of the urea or amide bonds could offer high selectivity and milder reaction conditions, aligning with the principles of green chemistry. nih.gov

One-Pot Syntheses: Developing one-pot reactions where multiple synthetic transformations occur in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce waste. For example, a recent study detailed a one-pot synthesis of urea derivatives from 4-amino-1,2,4-triazoles. orientjchem.org

A significant area of interest is the synthesis of hybrid molecules incorporating the this compound scaffold. For example, researchers have successfully synthesized novel urea derivatives bearing 1,2,4-triazole (B32235) moieties, demonstrating the potential for creating complex molecules with diverse biological activities. orientjchem.org Similarly, the synthesis of chloropicolinate amides and urea derivatives has been explored for their potential as inhibitors for Mycobacterium tuberculosis. acs.org

Advanced Computational Design and Prediction of this compound Properties

The integration of computational methods into the drug discovery and materials science pipeline is revolutionizing how researchers approach the design of new molecules. For this compound derivatives, computational tools are becoming indispensable for predicting properties and guiding synthetic efforts.

Future research in this area will likely focus on:

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling: These models establish mathematical relationships between the chemical structure of a compound and its biological activity or physical properties. By developing robust QSAR models, researchers can predict the efficacy of new this compound derivatives before they are synthesized, saving time and resources. nih.govresearchgate.net For instance, QSAR analyses have been used to show that lipophilicity is a key driver of the anti-malarial activity of phenylurea substituted 2,4-diamino-pyrimidines. nih.gov

Molecular Docking and Dynamics Simulations: These techniques allow for the visualization and analysis of how this compound derivatives interact with biological targets such as enzymes and receptors at the atomic level. nih.govmdpi.com This insight is crucial for designing more potent and selective inhibitors. For example, molecular docking has been used to predict the binding modes of urea compounds with Plasmodium berghei CDPK1. nih.gov

Machine Learning and Artificial Intelligence: Advanced machine learning algorithms can analyze vast datasets of chemical information to identify novel structural motifs and predict a wide range of properties with increasing accuracy. core.ac.uk

Density Functional Theory (DFT) Calculations: DFT methods can be used to predict various electronic and structural properties of molecules, providing a deeper understanding of their reactivity and spectroscopic characteristics. acs.org

These computational approaches will enable a more rational and targeted design of this compound derivatives with desired functionalities, whether for pharmaceutical applications or advanced materials.

Deeper Mechanistic Elucidation of Catalytic Processes Involving this compound

While this compound and its derivatives are often the targets of synthesis, they can also play a role as catalysts or ligands in various chemical transformations. A deeper understanding of the mechanisms underlying these catalytic processes is essential for optimizing their performance and expanding their applications.

Future research directions in this domain include:

Organocatalysis: Urea and thiourea (B124793) derivatives are known to act as hydrogen-bond donors, a property that can be harnessed in organocatalysis to activate substrates and control stereoselectivity. york.ac.uk Investigating the precise role of the this compound framework in stabilizing transition states and intermediates through hydrogen bonding is a key area of future study. mdpi.com

Transition Metal Catalysis: The amino and urea functionalities of this compound can act as ligands for transition metals, influencing the catalytic activity and selectivity of the metal center. acs.org Detailed mechanistic studies, including kinetic analysis and spectroscopic characterization of catalytic intermediates, will be crucial for understanding these effects.

Enzymatic Reactions: In biological systems, understanding how enzymes metabolize or are inhibited by this compound derivatives requires a detailed mechanistic elucidation of the enzymatic reactions involved. nih.gov This knowledge is fundamental for drug development and toxicology studies.

By combining experimental techniques with computational modeling, researchers can gain a comprehensive picture of the reaction pathways, transition states, and key intermediates involved in catalytic processes where this compound plays a role.

Development of Targeted Biochemical Probes Based on this compound Frameworks

The structural features of this compound make it an attractive scaffold for the development of biochemical probes. These probes are valuable tools for studying biological processes, identifying new drug targets, and diagnosing diseases.

Future research in this area is expected to focus on:

Fluorescent Probes: By incorporating fluorophores into the this compound structure, researchers can create probes that light up when they bind to a specific biological target, allowing for real-time imaging of cellular processes.

Photoaffinity Labels: These probes can be used to covalently label and identify the binding partners of a particular molecule within a complex biological sample.

Biotinylated or Tagged Probes: Attaching a biotin (B1667282) or other tag to a this compound derivative can facilitate the isolation and identification of its cellular targets through affinity purification techniques.

Targeted Drug Delivery: The development of this compound-based molecules that can specifically target certain cells or tissues is a promising area of research. For example, phenyl-urea-based small molecules that target penicillin-binding protein 4 have been developed. nih.gov

The design and synthesis of these sophisticated molecular tools will rely heavily on a synergistic approach that combines organic synthesis, computational modeling, and biological evaluation. The development of such probes holds significant promise for advancing our understanding of complex biological systems.

Q & A

Q. What structural features of (4-Amino-phenyl)-urea influence its chemical reactivity and biological interactions?

The compound’s reactivity is governed by its urea moiety, which enables hydrogen bonding with biological targets, and the aromatic amine group, which contributes to electronic properties. These features affect solubility in polar solvents and stability under varying pH conditions. For instance, the urea group’s hydrogen-bonding capacity is critical in receptor-ligand interactions, as observed in melanin-concentrating hormone receptor studies . The amino-phenyl group’s electron-donating effects may also modulate redox behavior in catalytic systems .

Q. How can researchers design a reproducible synthesis protocol for this compound derivatives?

Key steps include:

  • Selecting coupling agents (e.g., carbodiimides) to form urea bonds between aryl amines and isocyanate intermediates.
  • Optimizing solvent systems (e.g., DMF or THF) to enhance reaction yields.
  • Validating purity via NMR and HPLC, as demonstrated in studies analyzing urea derivatives’ complexation behavior . Documentation of reaction conditions (temperature, stoichiometry) and raw data archiving are essential for reproducibility .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

  • NMR spectroscopy : Identifies hydrogen bonding patterns and confirms urea linkage formation .
  • Mass spectrometry : Validates molecular weight and fragmentation pathways.
  • X-ray crystallography : Resolves spatial arrangements of the urea group and aromatic ring, critical for structure-activity relationship (SAR) studies .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, particularly for applications requiring high-temperature resistance .

Advanced Research Questions

Q. How can Box-Behnken experimental design optimize reaction conditions for this compound synthesis?

This statistical method evaluates variables like urea-to-substrate molar ratios, temperature, and reaction time. For example, in fatty acid-urea complexation studies, Box-Behnken design identified optimal conditions (20:1 molar ratio, -20°C, 29.67 hours) to maximize product yield. Apply this framework to screen catalysts or solvents systematically, ensuring robust data for predictive modeling .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Meta-analysis : Compare datasets across studies to identify confounding variables (e.g., solvent choice, assay protocols).
  • Dose-response profiling : Test derivatives across a concentration gradient to clarify potency thresholds.
  • Structural analogs : Synthesize derivatives with modified substituents to isolate functional group contributions, as seen in anticonvulsant activity studies . Contradictions often arise from unaccounted variables like impurity interference or receptor polymorphism .

Q. How to design a study assessing this compound’s binding affinity to melanin-concentrating hormone receptors?

  • In vitro assays : Use radioligand displacement assays with transfected cell lines expressing MCH1 receptors.
  • Molecular docking : Simulate interactions between the urea group and receptor active sites to prioritize derivatives for synthesis .
  • Control variables : Include reference antagonists (e.g., GYKI 52466) and validate receptor expression levels via Western blotting .

Methodological Frameworks

Q. How to apply the PICOT framework to formulate research questions on this compound’s therapeutic potential?

  • Population : Target biological system (e.g., neuronal cells for anticonvulsant studies).
  • Intervention : Derivative administration (dosage, route).
  • Comparison : Benchmark against existing drugs (e.g., NBQX for glutamate receptor antagonism).
  • Outcome : Quantify efficacy (e.g., IC50 values).
  • Time : Duration of exposure in assays. This structure ensures hypotheses are testable and aligned with preclinical objectives .

Q. What ethical considerations apply to sharing datasets involving this compound derivatives?

  • De-identification : Remove identifiers from biological data to comply with GDPR or HIPAA.
  • Licensing : Use Creative Commons or similar licenses to specify reuse permissions.
  • Transparency : Disclose synthesis protocols and raw data in repositories like Zenodo to enable replication .

Data Analysis & Reproducibility

Q. How to quantify uncertainties in experimental data for this compound’s physicochemical properties?

  • Calculate standard deviations for repeated measurements (e.g., melting points).
  • Use error propagation models to assess confidence intervals for derived parameters like partition coefficients.
  • Report instrument precision (e.g., NMR spectral resolution) in metadata .

Q. What steps ensure reproducibility in scaled-up synthesis of this compound derivatives?

  • Document batch-specific variables (e.g., reagent lot numbers).
  • Validate reproducibility via interlab studies using identical protocols.
  • Archive samples in controlled environments (e.g., inert gas, -80°C storage) to prevent degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.